N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide
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Overview
Description
N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline core The phenyl group is then introduced through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-2-carboxamide
- N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-6-carboxamide
- N-(2-(Dimethylamino)ethyl)-3-phenylquinoxaline-7-carboxamide
Uniqueness
N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core, phenyl group, and dimethylaminoethyl side chain makes it a versatile compound with diverse applications in various fields of research.
Biological Activity
N-(2-(Dimethylamino)ethyl)-3-phenyl-5-quinoxalinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoxaline backbone, which is known for its diverse biological activities. The presence of a dimethylaminoethyl group and a phenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoxaline derivatives, including this compound.
- Cell Viability Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and U-87 (glioblastoma). Results indicate significant cytotoxicity, with IC50 values suggesting potent activity.
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, molecular docking studies suggest that quinoxaline derivatives bind effectively to key proteins involved in cancer cell proliferation .
Antioxidant Activity
In addition to anticancer effects, this compound has demonstrated antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer.
- DPPH Scavenging Assay : Studies have shown that quinoxaline derivatives can scavenge free radicals effectively. The antioxidant activity was quantified using the DPPH radical scavenging method, with some derivatives showing activities comparable to ascorbic acid .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:
- PARP Inhibition : Similar quinoxaline derivatives have been reported to selectively inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition can enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Summary of Biological Activities
Activity | IC50 Value | Target/Method |
---|---|---|
Anticancer (MCF-7) | 1.29 µM | Cell Viability Assay |
Antioxidant | Comparable to 1.4× Ascorbic Acid | DPPH Scavenging |
PARP Inhibition | IC50 = 30 nM (PARP-1) / 90 nM (PARP-2) | Enzymatic Inhibition Assay |
Properties
CAS No. |
107027-31-6 |
---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-phenylquinoxaline-5-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-23(2)12-11-20-19(24)15-9-6-10-16-18(15)22-17(13-21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
SBVWICCJWOEILS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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